molecular formula C17H15F3N4O B6947080 N-(1,1,1-trifluoro-4-phenylbutan-2-yl)pyrazolo[1,5-b]pyridazine-3-carboxamide

N-(1,1,1-trifluoro-4-phenylbutan-2-yl)pyrazolo[1,5-b]pyridazine-3-carboxamide

Cat. No.: B6947080
M. Wt: 348.32 g/mol
InChI Key: DLEWQJWJIHUTSO-UHFFFAOYSA-N
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Description

N-(1,1,1-trifluoro-4-phenylbutan-2-yl)pyrazolo[1,5-b]pyridazine-3-carboxamide is a synthetic compound that belongs to the class of pyrazolo[1,5-b]pyridazine derivatives. These compounds are known for their diverse biological activities and potential applications in various fields such as medicinal chemistry, materials science, and industrial chemistry. The presence of trifluoromethyl and phenyl groups in its structure imparts unique chemical properties, making it a subject of interest for researchers.

Properties

IUPAC Name

N-(1,1,1-trifluoro-4-phenylbutan-2-yl)pyrazolo[1,5-b]pyridazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15F3N4O/c18-17(19,20)15(9-8-12-5-2-1-3-6-12)23-16(25)13-11-22-24-14(13)7-4-10-21-24/h1-7,10-11,15H,8-9H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLEWQJWJIHUTSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCC(C(F)(F)F)NC(=O)C2=C3C=CC=NN3N=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15F3N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,1,1-trifluoro-4-phenylbutan-2-yl)pyrazolo[1,5-b]pyridazine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyrazolo[1,5-b]pyridazine Core: This step often involves the cyclization of appropriate hydrazine derivatives with diketones or other suitable precursors under acidic or basic conditions.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via nucleophilic substitution reactions using reagents like trifluoromethyl iodide or trifluoromethyl sulfonates.

    Attachment of the Phenylbutan-2-yl Group: This step may involve Friedel-Crafts alkylation or other suitable alkylation reactions to attach the phenylbutan-2-yl moiety to the pyrazolo[1,5-b]pyridazine core.

    Formation of the Carboxamide Group:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as the use of catalysts to enhance reaction rates and selectivity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and butan-2-yl groups, using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed on the carboxamide group using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The trifluoromethyl and phenyl groups can participate in electrophilic and nucleophilic substitution reactions, respectively.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary amines or alcohols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-(1,1,1-trifluoro-4-phenylbutan-2-yl)pyrazolo[1,5-b]pyridazine-3-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound is studied for its potential as a pharmacophore. Its ability to interact with various biological targets makes it a candidate for drug development, particularly in the areas of anti-inflammatory and anticancer therapies.

Medicine

In medicine, derivatives of this compound are investigated for their therapeutic potential. The trifluoromethyl group is known to enhance the metabolic stability and bioavailability of drugs, making this compound a valuable scaffold for drug design.

Industry

In industrial applications, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(1,1,1-trifluoro-4-phenylbutan-2-yl)pyrazolo[1,5-b]pyridazine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances its binding affinity and selectivity towards these targets. The compound may inhibit or activate certain pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(1,1,1-trifluoro-2-phenylethyl)pyrazolo[1,5-b]pyridazine-3-carboxamide
  • N-(1,1,1-trifluoro-3-phenylpropyl)pyrazolo[1,5-b]pyridazine-3-carboxamide
  • N-(1,1,1-trifluoro-4-phenylbutyl)pyrazolo[1,5-b]pyridazine-3-carboxamide

Uniqueness

Compared to similar compounds, N-(1,1,1-trifluoro-4-phenylbutan-2-yl)pyrazolo[1,5-b]pyridazine-3-carboxamide has a unique combination of trifluoromethyl and phenylbutan-2-yl groups, which imparts distinct chemical and biological properties. This makes it particularly valuable for specific applications where these properties are advantageous.

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